4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

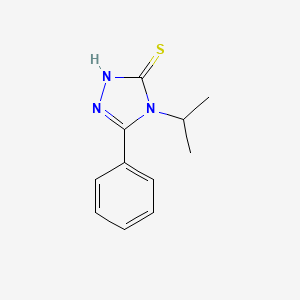

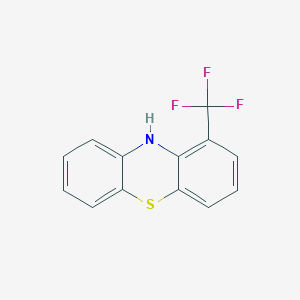

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the empirical formula C8H8N4S . It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety .

Synthesis Analysis

The synthesis of this compound and related compounds has been reported in several studies . The basic nucleus is typically prepared by cyclization of potassium dithiocarbazinate with hydrazine hydrate . The compound can then be subjected to addition reactions with different aldehydes to synthesize Schiff bases .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring substituted with an isopropyl group, a phenyl group, and a thiol group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 195 °C (dec.) (lit.) 211-215 °C (dec.) . The compound has a molecular weight of 192.24 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol is synthesized through various chemical processes, demonstrating its potential in organic chemistry and material science. For example, Singh and Kandel (2013) synthesized a related compound, 4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol, showcasing the compound's adaptability in creating diverse chemical structures (Singh & Kandel, 2013).

Corrosion Inhibition

- This compound has been explored for its potential in corrosion inhibition. Studies have demonstrated its effectiveness in preventing corrosion of metals in various acidic environments. For instance, Quraishi and Jamal (2002) found that related fatty acid triazoles are effective corrosion inhibitors for mild steel in hydrochloric and sulfuric acid solutions (Quraishi & Jamal, 2002).

Potential Biological Activities

- Various derivatives of 1,2,4-triazole, including compounds structurally similar to this compound, have been identified for their broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and potential anti-cancer properties, underscoring the compound's relevance in pharmacology and medicinal chemistry. Aksyonova-Seliuk et al. (2018) have synthesized and characterized derivatives of this compound, highlighting its versatility in producing biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Applications in Material Science

- The compound's derivatives have also been explored for applications in material science, such as in the development of optical materials and dyes. The combination of aromatic heterocycles like thiophene with 1,2,4-triazole derivatives is a promising area, signifying the compound's potential in creating new materials with a wide range of activities (Khilkovets, 2021).

Antimicrobial and Antifungal Activities

- Compounds structurally related to this compound have shown significant antimicrobial and antifungal activities, making them candidates for further pharmacological research. Safonov and Panasenko (2022) synthesized and evaluated the antimicrobial and antifungal activities of similar triazole derivatives, adding to the compound's potential in developing new pharmacological agents (Safonov & Panasenko, 2022).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer effects .

Mode of Action

It’s known that triazole derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular structures .

Biochemical Pathways

Triazole derivatives are known to interfere with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The solubility of similar compounds in organic solvents suggests that they may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit antimicrobial, antitubercular, and anticancer effects, suggesting that they may have a broad range of cellular impacts .

Action Environment

The action of 4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy .

Biochemische Analyse

Biochemical Properties

4-Isopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity by forming disulfide bonds. This interaction can affect various metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit thiol-containing enzymes, affecting the redox balance and other metabolic processes. These interactions highlight the compound’s potential to modulate metabolic pathways and its relevance in biochemical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, making it important to study its transport and distribution in cellular and tissue contexts .

Eigenschaften

IUPAC Name |

3-phenyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-8(2)14-10(12-13-11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEMVRVUKFGVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627624 | |

| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-09-4 | |

| Record name | 2,4-Dihydro-4-(1-methylethyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1370270.png)

![3-methoxy-4H-[1,2,4]triazole](/img/structure/B1370275.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1370281.png)

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)

![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)